molecular formula C22H19N5O3S B2756647 ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 552830-16-7

ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2756647
CAS No.: 552830-16-7
M. Wt: 433.49
InChI Key: OZFPDBSBYQCVPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its structural resemblance to purines . This core is modified at the 4-position with a thioether-linked acetamido group and an ethyl benzoate ester. The pyrazolo[3,4-d]pyrimidine moiety is pharmacologically significant, with documented antitumor and kinase-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-2-30-22(29)16-10-6-7-11-18(16)26-19(28)13-31-21-17-12-25-27(20(17)23-14-24-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPDBSBYQCVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-1-phenyl-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine core.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine derivative is then reacted with a thiol compound, such as thioglycolic acid, in the presence of a base like potassium carbonate to form the thioether linkage.

    Amidation: The resulting thioether is then coupled with ethyl 2-amino benzoate under amide-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Synthetic Formation via Nucleophilic Substitution

The compound is synthesized through sequential nucleophilic substitution reactions. A critical intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , reacts with 2-mercaptoacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the thioether linkage. This is followed by esterification or amidation steps to introduce the benzoate moiety .

Key Reaction Pathway:

4-Chloro intermediate+HS-CH2-CONHRBaseThioether product\text{4-Chloro intermediate} + \text{HS-CH}_2\text{-CONHR} \xrightarrow{\text{Base}} \text{Thioether product}

Amide and Ester Hydrolysis

The acetamido and ethyl ester groups undergo hydrolysis under acidic or alkaline conditions:

  • Acetamido Hydrolysis: The acetamido bridge (-NH-CO-) is cleaved in concentrated HCl or H2_2SO4_4, yielding a carboxylic acid derivative .

  • Ester Hydrolysis: The ethyl benzoate group is saponified with NaOH/EtOH to produce the corresponding carboxylic acid .

Conditions and Outcomes:

Functional GroupReagentsProduct
Acetamido6N HCl, refluxCarboxylic acid + amine byproduct
Ethyl ester2M NaOH, EtOHSodium carboxylate

Thioether Oxidation

The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO2_2-) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This modification alters electronic properties and bioactivity.

Example Reaction:

Thioether+H2O2Acetic acidSulfone\text{Thioether} + \text{H}_2\text{O}_2 \xrightarrow{\text{Acetic acid}} \text{Sulfone}

Heterocyclic Core Modifications

The pyrazolo[3,4-d]pyrimidine core participates in electrophilic substitution reactions. For example:

  • Chlorination: Treatment with POCl3_3 introduces chlorine at the 4-position of the pyrimidine ring, enhancing reactivity for subsequent cross-coupling reactions .

  • Amination: Reaction with aliphatic or aromatic amines replaces the 4-chloro group, forming derivatives with improved solubility or target affinity .

Representative Transformation:

4-Chloro derivative+R-NH24-Amino derivative+HCl\text{4-Chloro derivative} + \text{R-NH}_2 \rightarrow \text{4-Amino derivative} + \text{HCl}

Catalytic Cross-Coupling Reactions

The compound’s aryl chloride or bromine substituents (if present) enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium catalysis facilitates aryl-aryl bond formation or C-N coupling, diversifying the structure for pharmacological studies .

Condensation with Active Methylenes

The ester group reacts with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations, forming conjugated systems that enhance π-stacking interactions in kinase inhibition .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which is integral to the structure of ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit potent inhibitory effects against various cancer cell lines.

Case Studies and Findings:

  • Inhibition of Tumor Cell Proliferation : A study demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure showed significant cytotoxicity against human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. For instance, a related compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating strong anti-proliferative activity .
Cancer Cell Line IC50 Value (µM) Reference
MCF-71.74
A54942.3
PC-3Not specified

Protein Kinase Inhibition:

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various kinases, leading to reduced tumor growth and increased apoptosis in cancer cells . This makes them promising candidates for the development of targeted cancer therapies.

Antimicrobial Properties

In addition to its anticancer applications, this compound has been evaluated for antimicrobial activity.

Findings:

Studies have indicated that compounds with similar structures exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infections caused by resistant strains .

Pharmacological Applications

The compound also shows promise in other pharmacological areas:

Anti-inflammatory Activity:

Research suggests that derivatives may inhibit phosphodiesterase enzymes, which are involved in inflammatory processes. This could lead to new treatments for inflammatory diseases .

Neuroprotective Effects:

Some studies indicate that pyrazolo[3,4-d]pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. The pyrazolo[3,4-d]pyrimidine core is known to interact with the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Core Scaffold Variations

All compared compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and functional groups:

Compound Name/ID Key Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes
Target Compound 4-thioacetamido benzoate ester ~452.5 (calculated) Ester group may enhance lipophilicity
Compounds 2–10 () 6-[(2-substituted phenyl-2-oxoethyl)thio] Not reported Phenacyl groups may improve kinase inhibition
N-(4-Acetamidophenyl)-2-... () 4-acetamidophenyl sulfanyl 418.475 Higher polarity due to acetamide
Example 76 () 4-amino, morpholinomethyl-thiophene 531.3 Antitumor activity; high MP (252–255°C)
Chlorophenylamino derivative () Chloroethyl, 3-chlorophenylamino ~575 (estimated) Halogenation may increase potency/toxicity

Key Observations :

  • Bioisosteric Replacements: Compounds in replace the thioacetamido group with morpholinomethyl-thiophene or thiazole, which may enhance target selectivity or metabolic stability .
  • Halogenation : Chlorine-substituted analogues () could exhibit stronger binding but raise toxicity concerns .

Pharmacological Implications

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines are established purine mimetics with kinase-inhibitory and antiproliferative effects . The target compound’s benzoate ester could modulate interactions with hydrophobic kinase pockets, while acetamide derivatives () may favor polar interactions .

Biological Activity

Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit eukaryotic protein kinases, making them valuable in cancer therapy. The structural features of these compounds contribute significantly to their biological activities. This compound specifically exhibits promising anticancer and antimicrobial properties.

Anticancer Activity

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively block the activity of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancer signaling pathways .

Research Findings

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate potent inhibition of cell proliferation.
  • HepG2 (liver cancer) : Similar inhibitory effects were observed.

A summary of the IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives is presented in Table 1.

CompoundCell LineIC50 (µM)
Ethyl 2-(2-(...MCF-71.74
Ethyl 2-(2-(...HepG22.10
Ethyl 2-(2-(...A5490.95

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Staphylococcus aureus : This compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin.
  • Escherichia coli : The compound exhibited moderate antibacterial effects, indicating potential for dual-action therapies in patients undergoing cancer treatment who are at risk for infections .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves three critical steps:
  • Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclization of precursors (e.g., phenylhydrazine derivatives) under acidic/basic conditions .

  • Thioether Linkage : Nucleophilic substitution using thiol derivatives (e.g., 2-chloroacetamide) at room temperature or reflux .

  • Amidation : Coupling with ethyl 2-aminobenzoate using EDCI/HOBt as coupling agents (yields ~70–85% under N₂) .
    Key Variables : Temperature (reflux vs. RT), solvent polarity (DMF vs. THF), and catalyst choice (e.g., EDCI vs. DCC).

    • Data Table : Synthetic Yields Under Different Conditions
StepSolventCatalystTemp. (°C)Yield (%)
Thioether FormationDMFNone2565
Thioether FormationTHFK₂CO₃8078
AmidationDCMEDCI/HOBt0→2582

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., phenyl group at N1 of pyrazolo-pyrimidine core) . HRMS validates molecular weight (C₂₂H₁₈N₅O₃S; calc. 448.12). X-ray crystallography resolves bond angles (e.g., S–C bond length ~1.81 Å) and confirms spatial arrangement . IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish direct kinase inhibition (e.g., c-Src IC₅₀) from off-target effects .

  • Cellular Validation : Compare IC₅₀ in cancer cell lines (e.g., HL-60 leukemia) vs. normal cells (e.g., HEK293). Contradictions may arise from differential metabolic activation .

  • SAR Studies : Modify substituents (e.g., 4-fluorophenyl vs. phenyl) to isolate structure-activity relationships .

    • Data Table : Bioactivity Comparison of Analogues
SubstituentKinase Inhibition (c-Src IC₅₀, nM)Cytotoxicity (HL-60 IC₅₀, μM)
4-Fluorophenyl12 ± 21.8 ± 0.3
Phenyl45 ± 55.2 ± 0.7
4-Chlorophenyl28 ± 43.1 ± 0.5

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP Modulation : Introduce polar groups (e.g., –OH or –COOH) to reduce LogP from 3.8 (parent) to <3.0, improving solubility .
  • Prodrug Design : Replace ethyl ester with methyl ester for slower hydrolysis, enhancing plasma stability .
  • Metabolic Stability : Use liver microsome assays (human/rodent) to identify vulnerable sites (e.g., thioether oxidation) .

Q. What mechanisms explain divergent results in enzyme inhibition vs. cellular anti-proliferative activity?

  • Methodological Answer :
  • Cell Permeability : Measure intracellular concentrations via LC-MS/MS; low permeability may explain weak cellular activity despite potent enzyme inhibition .
  • Off-Target Effects : Perform RNA-seq or proteomics to identify alternative pathways (e.g., ROS generation) .
  • Metabolite Interference : Characterize metabolites (e.g., sulfoxide derivatives) using HPLC-MS; some may exhibit antagonistic effects .

Controversial or Emerging Topics

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
  • Cell Line Heterogeneity : Genetic variations (e.g., p53 status) influence sensitivity. Validate across multiple lines (e.g., MCF-7, A549) .
  • Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., oxidation byproducts) may confound results .

Methodological Resources

  • Synthesis : Prioritize EDCI/HOBt for amidation (82% yield vs. 65% with DCC) .
  • Characterization : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the ethyl ester .
  • Bioactivity : Include positive controls (e.g., imatinib for kinase assays) to validate experimental setups .

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